Piperidine, 1,1'-(p-tolylphosphinidene)di-
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Overview
Description
Dipiperidinotolylphosphine is an organophosphorus compound that features a phosphine group bonded to a tolyl group and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipiperidinotolylphosphine can be synthesized through a multi-step process involving the reaction of p-tolylphosphine with piperidine. The reaction typically requires a base such as sodium hydride to deprotonate the piperidine, facilitating its nucleophilic attack on the phosphorus atom. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: In an industrial setting, the synthesis of dipiperidinotolylphosphine may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Dipiperidinotolylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The piperidine rings can be substituted with other nucleophiles under appropriate conditions.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products Formed:
Oxidation: Dipiperidinotolylphosphine oxide.
Substitution: Various substituted dipiperidinotolylphosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Dipiperidinotolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Dipiperidinotolylphosphine is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which dipiperidinotolylphosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The piperidine rings provide steric hindrance, which can influence the selectivity of the catalytic process.
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diphenylphosphine: Another phosphine ligand with similar coordination properties.
Tolylphosphine: Similar to dipiperidinotolylphosphine but lacks the piperidine rings.
Uniqueness: Dipiperidinotolylphosphine is unique due to the presence of the piperidine rings, which provide additional steric and electronic effects that can enhance its performance in catalytic applications. This makes it a valuable compound for specialized catalytic processes where traditional phosphine ligands may not be as effective.
Properties
CAS No. |
28869-92-3 |
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Molecular Formula |
C17H27N2P |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-methylphenyl)-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
OVMBYENTCAHZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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